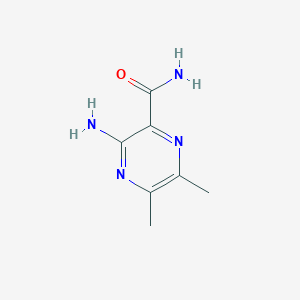

3-Amino-5,6-dimethylpyrazine-2-carboxamide

Description

Significance of Pyrazine (B50134) Scaffolds in Contemporary Chemical Research

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in contemporary medicinal chemistry and materials science. mdpi.com Pyrazine and its derivatives exhibit a vast array of biological activities, making them a fertile ground for drug discovery and development. nih.govnih.gov Research has demonstrated that compounds incorporating the pyrazine ring can possess anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. nih.govnih.gov In many instances, the modification of natural products with a pyrazine moiety has led to derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. nih.govnih.gov

The structural and electronic properties of the pyrazine ring contribute to its utility. It is often employed as a bioisostere for benzene, pyridine (B92270), and pyrimidine, allowing for the fine-tuning of a molecule's properties. pharmablock.com In the realm of oncology, the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, enabling interaction with amino acid residues in the hinge region of kinase proteins, a critical target in many cancer therapies. pharmablock.comnih.gov This has led to the development of numerous kinase inhibitors built upon a pyrazine framework. mdpi.comnih.gov The widespread application of pyrazines in the synthesis of biologically active compounds has solidified their status as a "hot topic" in pharmaceutical chemistry research. nih.gov At least eight drugs containing a pyrazine ring have received FDA approval, underscoring the scaffold's therapeutic importance. pharmablock.com

Table 1: Examples of Pyrazine-Containing Drugs and Their Pharmacological Applications

| Drug | Pharmacological Application |

|---|---|

| Bortezomib | Proteasome inhibitor for treating multiple myeloma. mdpi.com |

| Amiloride | Potassium-sparing diuretic. mdpi.com |

| Pyrazinamide (B1679903) | Antitubercular agent. mdpi.com |

| Selexipag | Treatment of pulmonary arterial hypertension. pharmablock.com |

| Telaprevir | HCV NS3/4A serine protease inhibitor. pharmablock.com |

Historical Development of Pyrazine Synthesis and Discovery

The history of pyrazine chemistry dates back to the 19th century, with some of the earliest organic synthesis reactions still in use today. wikipedia.org The first recorded synthesis of a pyrazine derivative, tetraphenylpyrazine, was achieved by Laurent in 1855. e-bookshelf.de Foundational methods for creating the pyrazine ring soon followed. In 1876, the Staedel–Rugheimer pyrazine synthesis was developed, involving the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation. wikipedia.org A variation of this self-condensation method is the Gutknecht pyrazine synthesis of 1879, which differs in the synthesis of the initial alpha-ketoamine. wikipedia.org

Pyrazines are not merely synthetic constructs; they are ubiquitous in nature. researchgate.netresearchgate.net They are found in plants, animals, and microorganisms, often contributing to the flavor and aroma of raw and cooked foods. researchgate.netresearchgate.net For instance, tetramethylpyrazine is a known flavor component in baked and roasted goods. wikipedia.org The discovery of tetramethylpyrazine produced by cultures of Bacillus subtilis in 1962 was a notable finding of a pyrazine in a natural product. nih.gov Further research has uncovered the role of pyrazines as semiochemicals. For example, specific alkylpyrazines have been identified as sex pheromones for the male thynnine wasp, Zaspilothynnus trilobatus, and are mimicked by the orchid Drakaea glyptodon to attract these pollinators. uni-konstanz.de This discovery of pyrazines as key components in sexual deception highlights the diverse evolutionary roles of these compounds. uni-konstanz.deacs.org

Overview of 3-Amino-5,6-dimethylpyrazine-2-carboxamide within Pyrazine Research Landscape

The compound this compound belongs to a class of pyrazine derivatives that has garnered significant interest in medicinal chemistry research. This interest is largely an extension of the success of pyrazinamide, the antitubercular drug, which established the 3-aminopyrazine-2-carboxamide (B1665363) core as a promising pharmacophore.

Systematic modifications of this core structure have been a key strategy in the search for new therapeutic agents. Research into N-substituted 3-aminopyrazine-2-carboxamides has explored how different substituents on the carboxamide moiety influence biological activity. nih.gov Studies have investigated a range of derivatives, including benzyl (B1604629), alkyl, and phenyl substituted compounds, for their antimicrobial properties. nih.gov For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has shown activity against Mycobacterium tuberculosis. nih.gov

More recently, research has focused on 3-aminopyrazine-2-carboxamide derivatives as potential inhibitors of fibroblast growth factor receptors (FGFR), which are considered important targets for cancer therapy. nih.gov Structure-activity relationship (SAR) studies on derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have led to the identification of potent pan-FGFR inhibitors. nih.gov These compounds have been shown to block FGFR activation and downstream signaling pathways, exhibiting antitumor activity in various cancer cell lines. nih.gov The investigation into compounds like this compound is part of a broader effort to leverage the pyrazine scaffold to develop new and effective therapeutic agents.

Table 2: Research Findings on Related 3-Aminopyrazine-2-carboxamide Derivatives

| Compound Derivative | Research Focus | Key Finding |

|---|---|---|

| N-substituted 3-aminopyrazine-2-carboxamides | Antimicrobial Activity | Activity against Mycobacterium tuberculosis and other bacteria was observed, with potency influenced by the nature of the substituent (alkyl, phenyl, etc.). nih.gov |

| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | Anticancer Activity (FGFR Inhibition) | Identified as potent pan-FGFR inhibitors with in vitro activity against FGFR1-4 and antitumor effects in cancer cell lines. nih.gov |

| 3-benzylaminopyrazine-2-carboxamides | Antimycobacterial Activity | Some derivatives displayed in vitro activity against Mycobacterium tuberculosis H37Rv equivalent to the standard drug pyrazinamide. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-amino-5,6-dimethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H10N4O/c1-3-4(2)11-6(8)5(10-3)7(9)12/h1-2H3,(H2,8,11)(H2,9,12) |

InChI Key |

MCSGKEKHSKXIFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)N)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5,6 Dimethylpyrazine 2 Carboxamide

Direct Synthesis Approaches to 3-Amino-5,6-dimethylpyrazine-2-carboxamide

Direct synthesis methods aim to construct the substituted pyrazine (B50134) ring in a single or minimal number of steps from acyclic precursors. These approaches are valued for their potential efficiency and atom economy.

Condensation Reactions for Pyrazine Ring Formation

The foundational method for assembling the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For the target molecule, the 5,6-dimethyl substitution pattern points to the use of diacetyl (also known as butane-2,3-dione) as the 1,2-dicarbonyl starting material. mdpi.comsciencemadness.org The challenge lies in selecting a 1,2-diamine that incorporates the required 2-carboxamide (B11827560) and 3-amino functionalities.

A documented approach for a closely related precursor, 5,6-dimethylpyrazine-2-carboxylic acid, involves the condensation of diacetyl with 2,3-diaminopropionic acid. nih.gov In this reaction, an oxygen stream is bubbled through a methanolic solution of the reactants in the presence of sodium hydroxide. nih.gov The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring system. researchgate.netnih.gov This method directly establishes the necessary carbon skeleton and substitution pattern of the pyrazine core, which can then be further functionalized.

Chemoenzymatic routes also represent a viable strategy for forming the pyrazine core. For instance, the synthesis of various alkylpyrazines can be achieved from L-threonine, which is enzymatically converted to aminoacetone. nih.gov Two molecules of aminoacetone or related α-aminoketones can then condense to form the dimethyl-dihydropyrazine ring, which subsequently oxidizes to 2,5-dimethylpyrazine (B89654). nih.govd-nb.info While not a direct route to the target compound, this highlights the biocatalytic toolkit available for creating the core dimethylpyrazine structure.

Multi-step Synthetic Strategies

Given the commercial availability of key intermediates, multi-step syntheses represent a practical and common pathway to this compound. This approach separates the formation of the pyrazine ring from the installation of the final carboxamide group.

A highly plausible multi-step route begins with the synthesis of 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid (CAS 6294-71-9). chemicalbook.combldpharm.com This key intermediate can be prepared via the condensation reaction described previously (diacetyl and 2,3-diaminopropionic acid). nih.gov Once this carboxylic acid is obtained, it can be converted into the target amide.

The conversion of a carboxylic acid to a primary carboxamide typically involves two main steps:

Activation of the Carboxylic Acid: The carboxylic acid is reacted with a reagent to convert the hydroxyl group into a better leaving group, forming an activated intermediate. This can be an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (using a coupling agent). pipzine-chem.com

Ammonolysis: The activated intermediate is then reacted with an ammonia (B1221849) source (such as aqueous ammonia or ammonia gas) to displace the leaving group and form the primary carboxamide.

An alternative pathway proceeds through the corresponding ester, Methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate (CAS 6294-72-0). bldpharm.com In this variant, the carboxylic acid is first esterified, and the resulting ester is then subjected to ammonolysis to yield the final carboxamide product.

Table 1: Plausible Multi-Step Synthetic Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Diacetyl + 2,3-Diaminopropionic acid | NaOH, O₂, Methanol (B129727) | 3-Amino-5,6-dimethylpyrazine-2-carboxylic acid | Forms the core heterocyclic ring with required substituents. nih.gov |

Optimization and Refinement of Synthetic Pathways

Optimizing the synthesis of this compound involves fine-tuning reaction parameters and selecting appropriate reagents to maximize yield, ensure regioselectivity, and simplify purification.

Influence of Reaction Conditions on Yield and Selectivity

Reaction conditions have a profound impact on the efficiency of both the ring-forming and amidation steps.

For Pyrazine Ring Formation: The condensation of diacetyl and a diamine is sensitive to pH and temperature. The synthesis of 5,6-dimethylpyrazine-2-carboxylic acid is performed in a basic medium (NaOH) and requires an oxidant (O₂) to drive the aromatization of the dihydropyrazine intermediate, which is crucial for achieving a good yield. nih.gov The temperature must be controlled, as many pyrazine-forming reactions, such as the Maillard reaction, can produce complex mixtures of side products at elevated temperatures. nih.gov

For Amidation: The conversion of the carboxylic acid to the amide is dependent on the efficiency of the activation step and the conditions of ammonolysis. Overly harsh conditions (e.g., high temperatures) during the formation of an acid chloride can lead to degradation. The final amidation step's yield is influenced by the concentration of ammonia, the solvent, and the reaction temperature.

Utilization of Coupling Agents and Catalytic Systems

Modern synthetic chemistry offers a range of sophisticated reagents for improving the efficiency of converting carboxylic acids to amides, avoiding the often harsh conditions required for forming acid chlorides. Coupling agents are used to generate an active ester in situ, which then reacts smoothly with ammonia under milder conditions.

These reagents are particularly useful for substrates that may be sensitive to the acidic byproducts (HCl) generated by thionyl chloride. The choice of coupling agent and additives can be optimized to improve yields and minimize side reactions. For instance, the addition of a base like N,N-diisopropylethylamine (DIPEA) is often required to neutralize acidic byproducts formed during the coupling process.

Table 2: Common Coupling Agents for Carboxylic Acid to Amide Conversion

| Coupling Agent | Full Name | Typical Conditions |

|---|---|---|

| CDI | 1,1'-Carbonyldiimidazole (B1668759) | DMSO or other aprotic polar solvent, room temperature. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aprotic polar solvent (e.g., DMF), often with a tertiary amine base (e.g., DIPEA). |

| EDCI/HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Aprotic polar solvent (e.g., DMF, DCM), room temperature. |

| SOCl₂ | Thionyl Chloride | Neat or in a non-protic solvent (e.g., Toluene), often requires heating. |

Derivatization Strategies of 3 Amino 5,6 Dimethylpyrazine 2 Carboxamide

Synthesis of N-Substituted Pyrazine-2-carboxamide Derivatives

The primary approach for derivatizing 3-amino-5,6-dimethylpyrazine-2-carboxamide involves the modification of the carboxamide functional group. This is typically achieved through the synthesis of N-substituted derivatives, where various alkyl, benzyl (B1604629), and phenyl groups are introduced onto the amide nitrogen. These modifications are generally accomplished by reacting the corresponding carboxylic acid precursor, 3-amino-5,6-dimethylpyrazine-2-carboxylic acid, with an appropriate amine.

While direct derivatization of this compound is not extensively documented, the synthesis of its N-substituted analogs can be inferred from established methods for similar pyrazine-2-carboxamides. Two primary synthetic routes are commonly employed. The first involves the conversion of the carboxylic acid to its methyl ester via Fischer esterification, followed by aminolysis with the desired amine. nih.gov A second, more direct approach utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to activate the carboxylic acid for subsequent reaction with an amine. nih.gov

Alkyl-Substituted Derivatives

The synthesis of N-alkyl-substituted derivatives of this compound would follow established protocols for similar compounds. For instance, the reaction of methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate with various alkylamines would yield the corresponding N-alkyl-3-amino-5,6-dimethylpyrazine-2-carboxamides. Studies on related 3-aminopyrazine-2-carboxamides have shown that a range of linear and branched alkylamines can be successfully incorporated using these methods. nih.gov The synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has also been reported, indicating that both the C2-carboxamide and the C3-amino group can be alkylated. mdpi.comresearchgate.net

Table 1: Examples of N-Alkyl-Substituted Pyrazine-2-carboxamide Derivatives

| Derivative Name | Substituent (R) |

|---|---|

| 3-Amino-N-methyl-5,6-dimethylpyrazine-2-carboxamide | -CH₃ |

| 3-Amino-N-ethyl-5,6-dimethylpyrazine-2-carboxamide | -CH₂CH₃ |

| 3-Amino-N-propyl-5,6-dimethylpyrazine-2-carboxamide | -CH₂CH₂CH₃ |

Note: This table is illustrative and based on general synthetic methods for pyrazine-2-carboxamides.

Benzyl-Substituted Derivatives

The introduction of a benzyl group at the amide nitrogen can be achieved through similar synthetic strategies. The reaction of 3-amino-5,6-dimethylpyrazine-2-carboxylic acid with various substituted and unsubstituted benzylamines, often facilitated by a coupling agent or via the methyl ester intermediate, would yield the desired N-benzyl derivatives. nih.gov Research on analogous 3-aminopyrazine-2-carboxamides has demonstrated the successful synthesis of a variety of N-benzyl derivatives. nih.gov

Table 2: Examples of N-Benzyl-Substituted Pyrazine-2-carboxamide Derivatives

| Derivative Name | Substituent (R) |

|---|---|

| 3-Amino-N-benzyl-5,6-dimethylpyrazine-2-carboxamide | -CH₂-C₆H₅ |

| 3-Amino-5,6-dimethyl-N-(4-methylbenzyl)pyrazine-2-carboxamide | -CH₂-C₆H₄-CH₃ |

| 3-Amino-N-(4-chlorobenzyl)-5,6-dimethylpyrazine-2-carboxamide | -CH₂-C₆H₄-Cl |

Note: This table is illustrative and based on general synthetic methods for pyrazine-2-carboxamides.

Phenyl-Substituted Derivatives

The synthesis of N-phenyl-substituted derivatives involves the formation of an amide bond between 3-amino-5,6-dimethylpyrazine-2-carboxylic acid and an aniline (B41778) derivative. As with alkyl and benzyl derivatives, this transformation can be accomplished using standard coupling methods. nih.gov A variety of substituted anilines can be used to introduce different functionalities onto the phenyl ring, allowing for a systematic exploration of structure-activity relationships. nih.gov

Table 3: Examples of N-Phenyl-Substituted Pyrazine-2-carboxamide Derivatives

| Derivative Name | Substituent (R) |

|---|---|

| 3-Amino-5,6-dimethyl-N-phenylpyrazine-2-carboxamide | -C₆H₅ |

| 3-Amino-N-(4-chlorophenyl)-5,6-dimethylpyrazine-2-carboxamide | -C₆H₄-Cl |

| 3-Amino-N-(4-methoxyphenyl)-5,6-dimethylpyrazine-2-carboxamide | -C₆H₄-OCH₃ |

Note: This table is illustrative and based on general synthetic methods for pyrazine-2-carboxamides.

Chemical Modifications at the Pyrazine (B50134) Ring System

Beyond substitution at the carboxamide nitrogen, the derivatization of this compound can also be explored through modifications at the pyrazine ring itself. These modifications can target the amino group at the C3 position and the methyl groups at the C5 and C6 positions.

Elaboration at the Amine Position (C3)

The amino group at the C3 position offers a site for further chemical elaboration. While specific studies on this compound are limited, general reactions of aminopyrazines suggest several potential derivatization strategies. These could include acylation, sulfonylation, or alkylation of the amino group. For instance, reaction with acyl chlorides or sulfonyl chlorides could introduce a variety of substituents. Furthermore, as seen in related compounds, it is possible to achieve N-alkylation at the C3-amino position. mdpi.comresearchgate.net

Functionalization of Methyl Groups (C5, C6)

The methyl groups at the C5 and C6 positions of the pyrazine ring represent another potential site for derivatization. However, there is currently a lack of specific literature detailing the functionalization of these methyl groups on the this compound scaffold. General methods for the oxidation or halogenation of methyl groups on heterocyclic rings could potentially be applied, but such transformations would require careful optimization to avoid side reactions on the other functional groups present in the molecule. For example, studies on the synthesis of substituted pyrazines from N-allyl malonamides have shown that side-chain brominations on pyrazine rings are possible. rsc.org

Derivatization at the Carboxamide Moiety (C2)

The carboxamide group at the C2 position of the pyrazine ring is a key site for derivatization, enabling the introduction of a wide range of substituents. These modifications can significantly influence the compound's interaction with biological targets. The primary strategy for derivatization at this position involves the reaction of the parent 3-aminopyrazine-2-carboxylic acid with various amines to form N-substituted carboxamides.

Two principal synthetic routes are commonly employed for this transformation. The first procedure involves a two-step process starting with the Fischer esterification of 3-aminopyrazine-2-carboxylic acid in methanol (B129727) with a sulfuric acid catalyst to yield the corresponding methyl ester. nih.gov This intermediate, methyl 3-aminopyrazine-2-carboxylate, exhibits slightly higher reactivity than the corresponding amide, facilitating the subsequent aminolysis. nih.gov The ester is then reacted with a variety of substituted amines, such as benzylamines, in the presence of ammonium (B1175870) chloride in methanol under microwave irradiation to afford the desired N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

A more direct, one-pot approach utilizes a coupling agent to facilitate the amide bond formation. nih.gov In this method, 3-aminopyrazine-2-carboxylic acid is treated with 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov CDI acts as an activating agent for the carboxylic acid, forming a reactive acylimidazolide intermediate. Subsequent addition of the desired alkylamine, aniline, or benzylamine (B48309) to the reaction mixture, followed by heating, typically under microwave irradiation, yields the target N-substituted carboxamides. nih.gov

Research has demonstrated the synthesis of a diverse library of N-substituted 3-aminopyrazine-2-carboxamides using these methods. The substituents on the carboxamide nitrogen can be broadly categorized into alkyl, benzyl, and phenyl derivatives. researchgate.netresearchgate.net The choice of the amine reactant allows for the introduction of a wide array of functional groups and structural motifs, thereby enabling a thorough investigation of structure-activity relationships. For instance, a series of N-benzyl substituted 3-aminopyrazine-2-carboxamides have been synthesized by reacting 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines. acs.org Similarly, N-phenyl derivatives have been prepared through the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines. researchgate.net

The table below summarizes a selection of synthesized N-substituted 3-aminopyrazine-2-carboxamide (B1665363) derivatives, showcasing the variety of substituents that can be introduced at the C2 carboxamide moiety.

| Compound ID | Substituent (R) | Synthetic Method Reference |

| 1 | Benzyl | Procedure A/B nih.gov |

| 2 | 4-Methylbenzyl | Aminodehalogenation acs.org |

| 3 | 2,4-Dimethoxyphenyl | Procedure B researchgate.netresearchgate.net |

| 4 | Propyl | Procedure B researchgate.net |

| 5 | Phenyl | Amidation with CDI acs.org |

| 6 | Methyl | Amidation acs.org |

This table is for illustrative purposes and represents a subset of possible derivatives.

Advanced Synthetic Techniques for Derivatization

To enhance the efficiency and diversity of derivatization, modern synthetic methodologies are increasingly being adopted. These techniques offer advantages in terms of reaction times, yields, and the ability to generate large libraries of compounds for screening.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the derivatization of 3-aminopyrazine-2-carboxamide. acs.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. acs.orgacs.org

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides is particularly amenable to microwave assistance. As mentioned in section 3.2.3, both the aminolysis of the methyl ester intermediate and the CDI-mediated coupling of the carboxylic acid can be efficiently carried out in a microwave reactor. nih.gov For example, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with substituted benzylamines has been performed under microwave irradiation at 130 °C for 40 minutes. nih.gov Similarly, the CDI-mediated coupling with various amines has been achieved at 120 °C for 30 minutes using microwave heating. nih.gov

The following table provides examples of reaction conditions for the microwave-assisted synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

| Starting Material | Reagent | Solvent | Microwave Conditions | Reference |

| Methyl 3-aminopyrazine-2-carboxylate | Substituted benzylamine, NH₄Cl | Methanol | 130 °C, 40 min, 90 W | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | CDI, Alkylamine/Aniline/Benzylamine | DMSO | 120 °C, 30 min, 100 W | nih.gov |

| 3-Chloropyrazine-2-carboxamide | Substituted benzylamine | - | - | acs.org |

Specific power and time may vary depending on the reactants and microwave system used.

Solid-phase organic synthesis (SPOS) is a powerful technique for the combinatorial synthesis of small molecule libraries, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures. acs.org While the specific application of solid-phase synthesis to produce a library of this compound derivatives is not extensively detailed in the reviewed literature, the principles and methodologies developed for other pyrazine and heterocyclic scaffolds demonstrate its potential applicability.

The general strategy for SPOS involves attaching a starting material to a solid support (resin), carrying out a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. This approach allows for the efficient construction of a diverse range of molecules.

For instance, a method for the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed. acs.org This involved an isothiocyanate-functionalized resin which underwent a tandem reaction with an o-bromo-2-aminopyrazine to form the heterocyclic core on the solid support. acs.org Further diversification was achieved through reactions like Suzuki coupling before cleaving the final products from the resin. acs.org

Another relevant example is the solid-phase synthesis of 2(1H)-pyrazinones. In this approach, a Wang amide resin was used as the solid support. An aldehyde and trimethylsilyl (B98337) cyanide were reacted on the resin to form an α-aminonitrile, which was then cyclized with oxalyl chloride to generate the resin-bound pyrazinone scaffold. nih.gov This scaffold could then be further functionalized before cleavage.

Mechanistic Investigations of Pyrazine Formation and Reactions

Elucidation of Pyrazine (B50134) Ring Formation Mechanisms

The synthesis of the pyrazine core is a subject of extensive research, with several key mechanistic pathways identified.

The Maillard reaction, a non-enzymatic browning process, is a primary route for the formation of a wide array of flavor compounds, including pyrazines. researchgate.netperfumerflavorist.com This complex cascade of reactions is initiated by the condensation of an amine, typically from an amino acid, with a reducing sugar. perfumerflavorist.com The generation of pyrazines occurs in the later stages of this reaction.

A critical step in pyrazine formation is the Strecker degradation of α-amino acids, which produces aldehydes, ammonia (B1221849), and α-aminoketones. researchgate.netsci-hub.se These reactive intermediates are the fundamental building blocks for the pyrazine ring. The general pathway involves the self-condensation of two α-aminoketone molecules to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the stable aromatic pyrazine ring. sci-hub.se

The specific substitution pattern of the resulting pyrazine is determined by the nature of the initial reactants. For 3-Amino-5,6-dimethylpyrazine-2-carboxamide, the precursors would need to provide the necessary carbon skeleton and functional groups. The dimethylpyrazine core likely originates from precursors like diacetyl (2,3-butanedione) and an amino acid that can provide the aminocarbonyl moiety, such as asparagine or a related compound, in the presence of an ammonia source.

Table 1: Key Stages in Maillard Reaction Leading to Pyrazine Formation

| Stage | Description | Key Intermediates/Products |

|---|---|---|

| Initial Stage | Condensation of a reducing sugar and an amino compound. | Schiff base, Amadori or Heyns products. |

| Intermediate Stage | Sugar dehydration and fragmentation. | Dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde), reductones. |

| Final Stage | Strecker degradation of amino acids; condensation and cyclization. | α-aminoketones, Strecker aldehydes, ammonia, pyrazines. |

This table provides a simplified overview of the complex Maillard reaction pathway.

Beyond the Maillard reaction, targeted synthetic routes offer insight into the fundamental cyclization and dehydrogenation steps. A plausible mechanism for pyrazine formation involves the dehydrogenative coupling of β-amino alcohols. acs.org This process, often catalyzed by transition metals, proceeds through several key steps:

Dehydrogenation of the Amino Alcohol: The β-amino alcohol is first oxidized to form an α-amino ketone or aldehyde intermediate. acs.org

Self-Condensation/Cyclization: Two molecules of the α-amino ketone intermediate undergo condensation to form a 2,5-dihydropyrazine derivative, eliminating two molecules of water. acs.org

Dehydrogenation/Aromatization: The unstable dihydropyrazine intermediate rapidly undergoes a final dehydrogenation step to yield the stable, aromatic pyrazine ring. acs.org

This acceptorless dehydrogenative coupling is an atom-economical method that generates water and hydrogen gas as the only byproducts. acs.org The formation of the cyclic dihydropyrazine intermediate is a crucial step, which upon oxidation, leads to the aromatic system. sci-hub.seacs.org

Reaction Mechanisms of this compound and its Derivatives

The reactivity of the this compound molecule is governed by the interplay between the electron-deficient pyrazine ring and the electron-donating amino group, as well as the reactivity of the carboxamide side chain.

Amines can be synthesized via nucleophilic substitution, where a nucleophile replaces a leaving group on an alkyl halide. libretexts.org The amino group on the pyrazine ring possesses a lone pair of electrons, allowing it to act as a nucleophile. chemguide.co.uk For instance, primary amines can react with halogenoalkanes to form secondary amines, which can further react to form tertiary amines and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uk

While the amino group can act as a nucleophile, the pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated by strong electron-withdrawing groups or if a good leaving group is present on the ring. libretexts.org However, the 3-amino group is an activating group, which complicates predictions of reactivity. Chemical transformations on pyrazine derivatives, such as amidation, have been performed to create new compounds with potential biological activity. imist.ma The synthesis of N-substituted derivatives of 3-aminopyrazine-2-carboxamide (B1665363) has been achieved by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with a primary amine. nih.gov

The functional groups of this compound are susceptible to both hydrolysis and oxidation.

Hydrolysis: The carboxamide group (-CONH₂) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-5,6-dimethylpyrazine-2-carboxylic acid, and ammonia. This is a classic reaction of amides, proceeding through nucleophilic acyl substitution.

Oxidation: The pyrazine ring and its substituents can undergo oxidation. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, similar to pyridine (B92270) oxidation. wikipedia.org The amino group is also susceptible to oxidation. Studies on the oxidation of structurally similar 3-aminothieno[2,3-b]pyridine-2-carboxamides using hypochlorite (B82951) did not lead to simple oxidation but resulted in a complex oxidative dimerization. nih.gov This suggests that the oxidation of this compound could also follow complex pathways rather than simple functional group transformation.

Kinetic Studies Pertaining to Pyrazine Chemical Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions involving pyrazines. Research has focused on the kinetics of pyrazine interactions with biological macromolecules, which is crucial for understanding their physiological effects. semanticscholar.orgresearchgate.net

Recent studies have investigated the binding kinetics of various substituted pyrazines with human serum albumin (HSA). semanticscholar.orgresearchgate.net These studies employ multispectral techniques and molecular dynamics simulations to determine binding constants, quenching mechanisms, and conformational changes. The results indicate that pyrazines can bind to HSA, primarily through hydrophobic forces, which can affect the distribution and metabolism of these compounds in vivo. semanticscholar.org

Table 2: Kinetic and Binding Data for Pyrazine Derivatives with Human Serum Albumin (HSA)

| Pyrazine Derivative | Binding Constant (Kₐ) (L·mol⁻¹) at 298 K | Number of Binding Sites (n) | Quenching Mechanism |

|---|---|---|---|

| 2,5-Dimethylpyrazine (B89654) | 1.16 x 10⁴ | ~1 | Static Quenching |

| 2,3,5-Trimethylpyrazine | 1.48 x 10⁴ | ~1 | Static Quenching |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | 2.11 x 10⁴ | ~1 | Static Quenching |

Data adapted from studies on pyrazine-protein interactions, illustrating the type of kinetic data available for this class of compounds. semanticscholar.orgresearchgate.net This data is for related pyrazines, not the specific subject compound.

Additionally, kinetic analysis of the reactions of related heterocyclic compounds, such as quinoxalinones, with hydroxyl radicals has been performed using pulse radiolysis to understand the formation and decay of transient species. science.gov Such studies are fundamental to understanding the reactivity and degradation pathways of these molecules under specific chemical environments.

Computational and Theoretical Studies on 3 Amino 5,6 Dimethylpyrazine 2 Carboxamide

Molecular Structure Prediction and Conformational Analysis

Theoretical studies have been instrumental in predicting the three-dimensional structure and conformational landscape of 3-Amino-5,6-dimethylpyrazine-2-carboxamide.

To identify the most stable conformer of this compound (also referred to as ADPC or ADMPC in some studies), researchers have employed energy minimization and molecular dynamics simulations. The conformational space of the molecule was explored by systematically rotating key dihedral angles, specifically the C8–C2–C7–N10 and C2–C7–N10–H11 angles, to map out the potential energy surface (PES). This process allows for the identification of the lowest energy conformation, which corresponds to the most stable structure of the molecule. Quantum chemical calculations are then used to analyze the molecular geometry of this identified stable conformer.

Table 1: Hyperconjugative Interaction Energies for this compound

| Interaction | Energy (kcal/mol) |

| N13 → π* (C2–N1) | 45.43 |

| N13 → π* (C3–C4) | 26.54 |

Electronic Structure and Reactivity Descriptors

Computational methods also provide a deep understanding of the electronic characteristics and reactivity of this compound.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of this compound. Calculations are commonly performed using the B3LYP method with a 6-311++G(d,p) basis set to determine various electronic parameters. These calculations provide valuable data on the molecule's electronic structure, which is essential for predicting its reactivity and behavior in chemical reactions. The insights gained from DFT studies help to establish a clearer understanding of the structure-property relationships of this compound.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding chemical reactivity. For this compound, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) method. The HOMO energy was determined to be -6.04 eV, while the LUMO energy was found to be -1.87 eV. This results in a HOMO-LUMO energy gap (ΔE) of 4.17 eV. A relatively small energy gap is indicative of a molecule that is likely to be chemically reactive. The HOMO is primarily located on the amino group and the pyrazine (B50134) ring, whereas the LUMO is distributed over the carboxamide group and the pyrazine ring.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -1.87 |

| Energy Gap (ΔE) | 4.17 |

To pinpoint the most probable sites for electrophilic and nucleophilic attack on the molecule, Fukui functions have been calculated. These calculations, based on electron density and performed at the B3LYP/6-311++G(d,p) level of theory, are instrumental in predicting chemical reactivity. The results indicate that the nitrogen atom of the amino group (N13) is the most likely site for an electrophilic attack, with a Fukui function value of 0.045. Conversely, the carbon atom of the carboxamide group (C7) was identified as the most probable site for a nucleophilic attack, with a Fukui function value of 0.089.

Table 3: Fukui Function Values for Reactive Sites of this compound

| Atom | Fukui Function (f_k) | Predicted Attack Type |

| N13 (Amino Group) | 0.045 | Electrophilic |

| C7 (Carboxamide Group) | 0.089 | Nucleophilic |

Spectroscopic and Analytical Characterization of 3 Amino 5,6 Dimethylpyrazine 2 Carboxamide and Its Derivatives

Elemental Analysis for Compositional Verification

Elemental analysis is a critical technique to determine the elemental composition of a sample. For 3-Amino-5,6-dimethylpyrazine-2-carboxamide, with the molecular formula C₇H₁₀N₄O, the theoretical elemental percentages can be calculated based on its atomic constituents and molecular weight of 166.18 g/mol . This analysis provides a baseline for verifying the purity and identity of a synthesized sample.

The theoretical elemental composition is as follows:

Carbon (C): 50.59%

Hydrogen (H): 6.07%

Nitrogen (N): 33.71%

Oxygen (O): 9.63%

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 50.59 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.07 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 33.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.63 |

| Total | 166.18 | 100.00 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, mass spectrometry would be used to confirm the molecular mass of 166.18 Da.

In a typical mass spectrum for this compound, a prominent peak corresponding to the molecular ion [M]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 166. Under certain conditions, such as in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 167 might be observed as the base peak.

While specific experimental mass spectral data for this compound is not widely documented in publicly accessible databases, the analysis of related pyrazine (B50134) derivatives suggests potential fragmentation patterns. These could include the loss of the carboxamide group (-CONH₂) or cleavage of the pyrazine ring, providing further structural corroboration.

Table 2: Expected Mass Spectrometry Peaks for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₁₀N₄O⁺ | 166 | Molecular Ion |

| [M+H]⁺ | C₇H₁₁N₄O⁺ | 167 | Protonated Molecular Ion |

Biosynthetic Pathways of Pyrazines and Analogs

Microbial Biosynthesis of Substituted Pyrazines

The biosynthesis of pyrazines by microorganisms presents an environmentally friendly alternative to chemical synthesis, a notion of increasing importance for food producers and consumers. nih.govfao.org Various bacterial species, including those from the genera Bacillus, Pseudomonas, Streptomyces, and Paenibacillus, have been identified as producers of pyrazines. oup.com Notably, strains of Bacillus subtilis isolated from fermented soybeans (natto) are capable of producing a range of alkylpyrazines, such as 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine (B92225). nih.gov

The production of these compounds is often stimulated by the presence of specific precursors in the culture medium. nih.gov For instance, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), while acetoin (B143602) serves as a precursor for 2,3,5,6-tetramethylpyrazine (B1682967) in Bacillus cultures. nih.gov Research has shown that B. subtilis can effectively produce 2,5-dimethylpyrazine using L-threonine as the primary substrate. nih.gov The metabolic pathways in these microorganisms can be complex, sometimes involving a combination of enzymatic and spontaneous chemical reactions to yield the final pyrazine (B50134) structures. nih.gov

A study focusing on B. subtilis strains from natto identified one particular strain, BcP4, with a high capacity for producing a total concentration of approximately 3200 µg/L of 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine combined. nih.gov This highlights the significant, yet variable, potential of different microbial strains in pyrazine biosynthesis. nih.gov

Role of L-Threonine-3-Dehydrogenase (TDH) in Pyrazine Formation

A pivotal enzyme in the microbial biosynthesis of certain pyrazines is L-threonine 3-dehydrogenase (TDH). nih.govebi.ac.uk This enzyme, which belongs to the family of oxidoreductases, catalyzes the NAD+-dependent oxidation of L-threonine. wikipedia.orguniprot.org The primary product of this reaction is 2-amino-3-ketobutyrate (also known as L-2-amino-acetoacetate). nih.govwikipedia.org

TDH is a tetrameric, zinc-binding enzyme involved in the catabolism of threonine. ebi.ac.uk Through its catalytic action, TDH initiates the conversion of L-threonine, setting the stage for the formation of key intermediates in the pyrazine synthesis pathway. nih.gov Experiments involving the overexpression and purification of TDH from B. subtilis have confirmed its direct role in the synthesis of 2,5-dimethylpyrazine from L-threonine. nih.gov The deletion of the tdh gene in B. subtilis significantly impairs the production of 2,5-dimethylpyrazine, further cementing the enzyme's crucial function. nih.gov

Aminoacetone as a Key Intermediate in Pyrazine Biosynthesis

Following the TDH-catalyzed oxidation of L-threonine, the resulting 2-amino-3-ketobutyrate is an unstable compound that can undergo spontaneous decarboxylation to form aminoacetone. nih.gov This conversion establishes aminoacetone as a critical intermediate in the biosynthetic pathway of several substituted pyrazines. nih.govnih.gov

The formation of aminoacetone from L-threonine is considered a foundational step. nih.gov It has been proposed that two molecules of aminoacetone can condense to form 2,5-dimethyl-3,6-dihydropyrazine (DHP), which is a direct precursor to 2,5-dimethylpyrazine. nih.gov This suggests that aminoacetone serves as a fundamental building block for the pyrazine ring system. nih.gov Furthermore, research has demonstrated that aminoacetone, in conjunction with metabolites from D-glucose, can act as a precursor for the synthesis of various alkylpyrazines in Bacillus subtilis. nih.gov The identification of aminoacetone as a key intermediate opens up possibilities for exploring new enzymes and methods for pyrazine synthesis. nih.gov

Enzymatic and Non-Enzymatic Conversion Mechanisms in Bioproduction

The bioproduction of pyrazines involves a combination of both enzymatic and non-enzymatic steps. nih.govnih.gov While enzymes like L-threonine-3-dehydrogenase catalyze specific, controlled reactions, other crucial transformations can occur spontaneously. nih.govnih.gov

The conversion of L-threonine to aminoacetone is an enzymatically driven process initiated by TDH. nih.gov However, the subsequent steps of cyclization and oxidation that lead to the final pyrazine product are often non-enzymatic. nih.gov For example, in the formation of 2,5-dimethylpyrazine, two molecules of the enzymatically produced intermediate, aminoacetone, undergo a spontaneous cyclization to form a dihydropyrazine (B8608421) intermediate. nih.gov This intermediate is then oxidized, also through a non-enzymatic process, to yield the stable aromatic pyrazine ring. nih.gov

In some cases, chemoenzymatic synthesis pathways have been observed. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) can be produced from L-threonine through a pathway where aminoacetone is supplied by TDH, and acetaldehyde (B116499) is supplied by 2-amino-3-ketobutyrate CoA ligase. nih.gov These precursors then condense chemically under moderate temperature conditions. nih.gov Understanding the interplay between enzymatic catalysis and spontaneous chemical reactions is essential for elucidating the complete biosynthetic mechanism and for optimizing the biotechnological production of these compounds. nih.gov

Substrate and Intermediate Identification in Pyrazine Biotransformations

The elucidation of pyrazine biosynthetic pathways relies heavily on the accurate identification of substrates and key intermediates. nih.govuniprot.org Various analytical techniques are employed to trace the transformation of initial substrates into the final pyrazine products.

L-threonine has been firmly established as a primary substrate for the biosynthesis of dimethylpyrazine derivatives in microorganisms like Bacillus subtilis. nih.govnih.gov Stable isotope tracing studies, genetic manipulation, and direct enzyme catalysis experiments have been instrumental in confirming this relationship. nih.gov

The identification of intermediates such as 2-amino-3-ketobutyrate and aminoacetone has been crucial in mapping out the reaction sequence. nih.gov Techniques like UPLC-TQ-S-MS (Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry) have been used to detect these transient compounds in TDH-catalyzed reaction systems. nih.gov The proposed pathway involves the initial dehydrogenation of L-threonine to form L-2-amino-acetoacetate, which then decarboxylates to aminoacetone. nih.gov This aminoacetone subsequently cyclizes to form 3,6-dihydro-2,5-dimethylpyrazine, which is finally dehydrogenated to produce 2,5-dimethylpyrazine. nih.gov

Table 1: Key Substrates and Intermediates in Pyrazine Biosynthesis

| Compound | Role | Precursor/Product Of | Organism/System |

| L-Threonine | Primary Substrate | Precursor to 2,5-dimethylpyrazine | Bacillus subtilis |

| Acetoin | Substrate | Precursor to 2,3,5,6-tetramethylpyrazine | Bacillus species |

| 2-amino-3-ketobutyrate | Intermediate | Product of L-threonine oxidation | Bacillus subtilis |

| Aminoacetone | Key Intermediate | Product of 2-amino-3-ketobutyrate decarboxylation | Bacillus subtilis |

| 2,5-dimethyl-3,6-dihydropyrazine | Intermediate | Product of aminoacetone cyclization | Bacillus subtilis |

Future Directions in Research on 3 Amino 5,6 Dimethylpyrazine 2 Carboxamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazine (B50134) carboxamides has traditionally involved multi-step processes. A common route begins with the esterification of the corresponding carboxylic acid, such as 3-aminopyrazine-2-carboxylic acid, to produce a methyl ester intermediate like Methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate. nih.govbldpharm.com This ester then undergoes aminolysis to form the final amide. nih.gov However, future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.

A significant advancement in this area is the adoption of microwave-assisted synthesis. Research on related pyrazine compounds has demonstrated that microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating methods. nih.govmdpi.com For instance, in the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a microwave-assisted reaction at 120-130°C can be completed in 30-40 minutes. nih.gov Another modern approach involves the use of coupling agents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which activate the carboxylic acid group, facilitating a more direct and efficient formation of the amide bond without the need for an ester intermediate. nih.gov

An alternative synthetic strategy that warrants further exploration for this specific compound is nucleophilic aromatic substitution. Studies on analogous structures have shown that a precursor like 3-chloropyrazine-2-carboxamide (B1267238) can react with various amines to yield the desired 3-amino derivatives. mdpi.com This method offers a different pathway that could be optimized for sustainability and efficiency.

Table 1: Comparison of Synthetic Methods for Pyrazine Carboxamide Synthesis

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Amine, NH₄Cl, Methanol (B129727), Extended heating period | Standard, well-understood procedure | nih.gov |

| Microwave-Assisted Synthesis | Amine, DMSO or Methanol, 120-130°C, 30-40 min | Reduced reaction time, often higher yields | nih.govmdpi.com |

| CDI Coupling | 1,1'-carbonyldiimidazole (CDI), Amine, DMSO | Direct conversion from carboxylic acid, avoids ester intermediate | nih.gov |

| Aminodehalogenation | 3-chloropyrazine-2-carboxamide, Substituted amine | Provides an alternative synthetic route from a halogenated precursor | mdpi.com |

Advanced Spectroscopic Characterization Techniques

The structural confirmation of 3-Amino-5,6-dimethylpyrazine-2-carboxamide and its derivatives relies heavily on spectroscopic methods. While standard techniques are effective, future research will benefit from the application of more advanced and integrated characterization approaches.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. In related 3-aminopyrazine-2-carboxamides, ¹³C-NMR spectra typically show the amidic carbon signal in the range of 163–167 ppm. nih.gov The signals for the amino group protons in ¹H-NMR are often observed as a broad singlet. nih.gov Future work should involve comprehensive 1D and 2D NMR studies (COSY, HSQC, HMBC) on the title compound to unambiguously assign all proton and carbon signals, providing a definitive spectroscopic profile.

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC or UPLC (LC-MS), is essential for confirming the molecular weight and purity of the compound. bldpharm.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further solidifying the elemental composition.

Beyond experimental techniques, computational chemistry is emerging as a powerful tool for characterization. Predicting three-dimensional structures through methods like energy minimization and molecular dynamics can offer insights into the compound's preferred conformation. nih.govnih.gov Furthermore, quantum chemical calculations, such as using the B3LYP/6-31G** method, can be employed to calculate theoretical NMR spectra and predict the stability of different tautomers, providing a deeper layer of structural verification. researchgate.net

Table 2: Key Spectroscopic and Analytical Data for Characterization

| Technique | Information Obtained | Typical Findings for Pyrazine Amides | Reference |

|---|---|---|---|

| ¹³C-NMR | Carbon skeleton structure | Amide Carbon (C=O) signal at ~163-167 ppm | nih.gov |

| ¹H-NMR | Proton environment and connectivity | Broad singlet for NH₂ protons | nih.gov |

| LC-MS | Molecular weight and purity | Confirms expected mass-to-charge ratio | bldpharm.com |

| Computational Modeling | 3D structure, tautomer stability | Predicts lowest energy conformation | nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Tracks consumption of starting materials | nih.gov |

Deeper Mechanistic Understanding of Pyrazine Reactivity and Stability

The chemical behavior of this compound is governed by the interplay of the pyrazine ring and its functional group substituents. A deeper mechanistic understanding of its reactivity and stability is crucial for predicting its behavior in various chemical environments and for designing new applications.

The pyrazine ring itself can undergo complex reactions. Studies on the thermal degradation of related molecules show that pathways can include decarbonylation, dehydration, and deamination. nih.gov The stability of the title compound under thermal or photochemical stress is an important area for future investigation. The substituents—the electron-donating amino and methyl groups and the electron-withdrawing carboxamide group—have a profound effect on the electron density of the pyrazine ring, influencing its susceptibility to electrophilic or nucleophilic attack.

An intriguing aspect of pyrazine chemistry is the role of some derivatives as prodrugs. The well-known antitubercular agent pyrazinamide (B1679903) (PZA) is a prodrug that is converted to its active form, pyrazinoic acid, by bacterial enzymes. nih.gov Investigating whether this compound or its derivatives can undergo similar bioactivations could open new research avenues.

Furthermore, the potential for tautomerism, particularly amino-imine tautomerism involving the 3-amino group and the ring nitrogen, can significantly affect the molecule's properties and reactivity. researchgate.net Advanced computational studies can help determine the relative stabilities of these tautomers and the energy barriers for their interconversion, providing a more complete picture of the compound's chemical dynamics.

Exploration of New Derivatization Methodologies

Creating a library of derivatives from the this compound scaffold is a key strategy for exploring and optimizing its chemical and biological properties. Future research should focus on systematic derivatization at the molecule's reactive sites.

The most accessible site for modification is the carboxamide nitrogen. A variety of new compounds can be synthesized by reacting the parent acid or its activated form with a diverse range of primary and secondary amines. This has been successfully demonstrated in related systems to produce series of N-benzyl, N-alkyl, and N-phenyl derivatives. nih.govnih.gov This approach allows for fine-tuning of properties like solubility, lipophilicity, and biological target interaction.

The 3-amino group represents another handle for derivatization. While direct acylation or alkylation might be challenging without affecting the carboxamide, it is possible through multi-step sequences or by starting from a different precursor, such as a halogenated pyrazine. mdpi.com Another potential modification is the transformation of the carboxamide into other functional groups, such as a carbohydrazide (B1668358), which can then be used as a building block for synthesizing more complex heterocyclic systems like triazoles or oxadiazoles. researchgate.net

Table 3: Potential Derivatization Strategies

| Reaction Site | Methodology | Resulting Derivatives | Reference |

|---|---|---|---|

| Carboxamide Group | Aminolysis of the corresponding ester or CDI-activated acid with various amines | N-Alkyl, N-Aryl, N-Benzyl carboxamides | nih.govnih.gov |

| 3-Amino Group | Nucleophilic substitution on a 3-chloro precursor | N-substituted amino pyrazines | mdpi.com |

| Carboxamide Group | Conversion to carbohydrazide followed by cyclization reactions | Triazoles, Oxadiazoles, and other heterocycles | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5,6-dimethylpyrazine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyrazine precursors. For example, methylation and amidation steps require precise temperature control (e.g., 60–80°C) to avoid decomposition. A two-step approach can be adopted:

Methylation : Use dimethyl sulfate or methyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Amidation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to convert intermediate esters to carboxamides.

Yields are highly sensitive to stoichiometry and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : NMR (DMSO-d₆) shows characteristic peaks:

- δ 2.3–2.5 ppm (singlet, methyl groups).

- δ 6.8–7.2 ppm (broad, NH₂).

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and confirms regiochemistry of substituents.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~195.18 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility and stability data for pyrazine carboxamides?

- Methodological Answer : Discrepancies often arise from solvent impurities or pH variations. Systematic protocols include:

- Solubility Profiling : Test in buffered solutions (pH 4–10) using UV-Vis spectroscopy.

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity).

For this compound, solubility in DMSO (>50 mg/mL) and instability in acidic media (pH < 3) have been observed, requiring storage at −20°C .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial dihydrofolate reductase). The amino and carboxamide groups form hydrogen bonds with active-site residues (e.g., Asp27, Thr113).

- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with antimicrobial activity. Validate against experimental MIC data .

Q. What mechanistic insights explain the compound’s modulation of enzyme activity?

- Methodological Answer : Kinetic assays and mutagenesis studies reveal:

- Competitive Inhibition : The carboxamide group mimics natural substrates (e.g., folate in DHFR inhibition).

- pH-Dependent Activity : Protonation of the amino group at physiological pH enhances binding to negatively charged enzyme pockets.

Fluorescence quenching experiments (using tryptophan residues as probes) quantify binding affinity (Kd ≈ 10–50 µM) .

Key Recommendations for Experimental Design

- Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) to account for oxidative side reactions.

- Biological Assays : Include positive controls (e.g., trimethoprim for DHFR inhibition) and validate cytotoxicity in mammalian cell lines (e.g., HEK293).

- Data Transparency : Report crystallographic parameters (R-factor, resolution) when using XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.